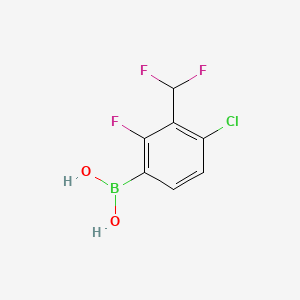
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, difluoromethyl, and fluorine groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include phenols, borane derivatives, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .
科学的研究の応用
(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The compound’s unique substituents can also influence its binding affinity and selectivity towards specific targets .
類似化合物との比較
Similar Compounds
Similar compounds to (4-Chloro-3-(difluoromethyl)-2-fluorophenyl)boronic acid include:
- 4-Chloro-3-fluorophenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenylboronic acid
- 4-Chloro-2-fluorophenylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of both difluoromethyl and fluorine groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .
特性
分子式 |
C7H5BClF3O2 |
|---|---|
分子量 |
224.37 g/mol |
IUPAC名 |
[4-chloro-3-(difluoromethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,7,13-14H |
InChIキー |
VMETUIZXEFHMDQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C=C1)Cl)C(F)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















